molecular formula C9H8N2O2S B1487124 6-(furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 857414-95-0

6-(furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1487124
CAS No.: 857414-95-0
M. Wt: 208.24 g/mol
InChI Key: XBQVELWWAUVRJK-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 857414-95-0) is a chemical compound with the molecular formula C 9 H 8 N 2 O 2 S and a molecular weight of 208.24 g/mol . It belongs to the class of pyrimidine derivatives, a heterocyclic scaffold of significant interest in medicinal chemistry due to its wide range of potential biological activities . This specific compound features a furan-2-yl substituent at the 6-position of the pyrimidine core. Research on closely related Biginelli-type pyrimidines that also contain a furan heteroaryl group has demonstrated promising antioxidant properties , including free radical and hydrogen peroxide scavenging activities, making them subjects of interest for investigating novel therapeutic agents for oxidative stress-related pathologies . The conjugated system within its structure is theorized to help stabilize radicals formed after reacting with reactive oxygen species (ROS), a key mechanism for antioxidant function . The pyrimidine core is a privileged structure in drug discovery, with derivatives reported to exhibit diverse pharmacologic effects such as calcium channel modulation, adrenoceptor blocking, and antimicrobial activities . Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or for exploratory biological screening in various therapeutic areas. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(furan-2-yl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-14-9-10-6(5-8(12)11-9)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQVELWWAUVRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Condensation of Furan-2-carbaldehyde, Thiourea, and Acetoacetate Esters

A widely employed method involves the one-pot condensation of furan-2-carbaldehyde with thiourea and an acetoacetate ester under reflux conditions in ethanol. This approach is catalyzed by Lewis acids such as ferric chloride to promote ring closure and formation of the pyrimidine core.

Procedure Summary:

  • Reactants:
    • Furan-2-carbaldehyde (1 mmol)
    • Appropriate acetoacetate ester (1 mmol)
    • Thiourea (1.3 mmol)
    • Ferric chloride (0.2 mmol, Lewis acid catalyst)
  • Solvent: Absolute ethanol (4 mL)
  • Conditions: Reflux for 6 hours
  • Workup: Filter reaction mixture, evaporate solvent under reduced pressure, purify residue by salting out or column chromatography depending on substituents.

This method yields 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives, which can be further modified to the target compound by oxidation or substitution steps.

Introduction of the Methylthio Group via Alkylation of 2-Mercaptopyrimidin-4(3H)-one Derivatives

The methylthio group at the 2-position is typically introduced by alkylation of a thiol precursor on the pyrimidine ring. The procedure involves:

  • Starting from 6-substituted pyrimidin-4(3H)-one derivatives containing a thiol or mercapto group at the 2-position.
  • Treatment with methyl iodide or other methylating agents in the presence of a base such as potassium hydroxide or potassium carbonate.
  • Refluxing the reaction mixture in ethanol or acetone for several hours.
  • Isolation of the methylthio-substituted product by filtration and recrystallization.

For example, 6-[(4-chlorophenyl)methylene]amino-2-(methylthio)pyrimidin-4(1H)-one was synthesized by methylation of the corresponding 2-mercapto derivative using methyl iodide in ethanolic KOH solution under reflux for 5 hours, yielding the methylthio compound in 87% yield.

Synthesis of 4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as Intermediates

Another preparative route involves the synthesis of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidine intermediates, which can be further transformed into various derivatives including the target compound.

General Procedure:

  • React trihalomethyl-substituted pyrimidines with 2-methylisothiourea sulfate in a mixture of water and methanol.
  • Add concentrated hydrochloric acid and reflux for 48 hours.
  • Extract with dichloromethane, dry, and treat with potassium iodide in acetone to substitute the halogen with iodine.
  • Purify intermediates by column chromatography.

This method yields 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine in 65% yield and related chloro derivatives in 62% yield.

Alkylation of 6-Substituted Pyrimidinones with Halomethyl Derivatives

The methylthio-substituted pyrimidinone can be further functionalized by O-alkylation or N-alkylation using halomethyl derivatives under basic conditions.

  • Reaction carried out in acetone with potassium carbonate as base.
  • Heating to reflux for 30 minutes to several hours.
  • Workup includes solvent removal, extraction, drying, and purification by recrystallization or column chromatography.

This approach is useful for introducing additional substituents or for preparing nucleoside analogs.

Summary Table of Preparation Methods

Method No. Key Reactants & Conditions Purpose/Outcome Yield & Notes
1 Furan-2-carbaldehyde + Acetoacetate ester + Thiourea, FeCl3, reflux in EtOH Formation of pyrimidine ring with furan substituent Efficient ring closure; purification by chromatography or salting out
2 2-Mercaptopyrimidin-4(3H)-one + Methyl iodide, KOH in EtOH, reflux Introduction of methylthio group at 2-position High yield (e.g., 87%); straightforward alkylation
3 Trihalomethyl pyrimidines + 2-methylisothiourea sulfate, HCl, reflux; KI treatment Synthesis of 4-(iodomethyl)-2-(methylthio) intermediates Moderate yields (62-65%); useful intermediates for further derivatization
4 6-Substituted pyrimidinones + halomethyl derivatives, K2CO3 in acetone, reflux O- or N-alkylation for functionalization Short reaction times; purification by recrystallization or chromatography

Detailed Research Findings

  • The condensation method (Method 1) benefits from the use of ferric chloride as a Lewis acid to facilitate cyclization and improve yields.
  • Alkylation (Method 2) under basic conditions is highly selective for the thiol group, yielding methylthio derivatives without affecting other functional groups.
  • The preparation of iodomethyl intermediates (Method 3) involves prolonged reflux and acid treatment, indicating a multi-step transformation with moderate yields.
  • Subsequent alkylation reactions (Method 4) are rapid and efficient, allowing for structural diversification of the pyrimidinone core.

Chemical Reactions Analysis

Types of Reactions: 6-(Furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents to the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and aprotic solvents like dimethylformamide (DMF) are typically employed.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound with altered functional groups.

  • Substitution Products: New derivatives with different substituents.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound's unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific derivatives involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Compound Name Substituent at C2 Substituent at C6 Molecular Weight (g/mol) Melting Point (°C) Reported Bioactivity Reference
6-(Furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one Methylthio Furan-2-yl 224.23* N/A Not explicitly reported
2-(Methylthio)-5-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one Methylthio Pyridin-2-ylmethyl 233.28 138–140 N/A
6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one Methylthio Methoxymethyl 190.23 N/A N/A
6-(3-Methoxyphenyl)-2-(methylthio)pyrido[...]pyrimidin-4(3H)-one Methylthio 3-Methoxyphenyl (fused ring system) ~400 (estimated) N/A Anticancer (synthesis context)
6-(4-Chlorophenyl)-2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one tert-Butylamino 4-Chlorophenyl 315.35 259–261 Antimicrobial potential
2-(Methylthio)-5-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one Methylthio Pyridin-2-ylmethyl 233.28 138–140 N/A

*Calculated based on molecular formula C₉H₈N₂O₂S.

Key Observations:

Substituent Effects on Physicochemical Properties: The methylthio group at C2 is conserved in most analogs, contributing to moderate lipophilicity. Pyridin-2-ylmethyl substituents (e.g., in ) increase molecular weight and polarity, reflected in higher melting points (138–140°C) .

Anticancer Activity: Fused-ring systems (e.g., pyrido-pyrazolo-pyrimidinones in ) show activity in cancer models, likely due to enhanced π-π stacking with cellular targets . Antiviral Activity: S-DABO derivatives with triazole moieties () demonstrate HIV-1 inhibition, suggesting that C2/C6 modifications can optimize binding to viral enzymes .

Synthetic Approaches :

  • Pd-catalyzed cross-coupling () and one-pot multicomponent reactions () are common for introducing aryl/heteroaryl groups at C6 .
  • The target compound may be synthesized via similar methods, though direct evidence is lacking.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 6-methyl-2-thiopyrimidin-4(3H)-one as a precursor. Methylation of the thiol group is achieved using dimethyl sulfate (Method A) or methyl iodide (Method B) under basic conditions (e.g., K₂CO₃/EtOH or MeONa/MeOH). Both methods yield 2-(methylthio)pyrimidin-4(3H)-one derivatives with high efficiency .
  • Step 2 : Introduce the furan-2-yl group via nucleophilic substitution or coupling reactions. For example, heating the intermediate with furan-2-ylboronic acid or a furan-containing amine under controlled temperature (~140°C) facilitates substitution at the C6 position .
  • Optimization : Adjust solvent polarity (e.g., dioxane for solubility), reaction time (typically 12–24 hours), and temperature to minimize by-products. Yields exceeding 70% are achievable with rigorous exclusion of moisture .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., furan protons at δ 6.3–7.4 ppm, methylthio group at δ 2.5 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ for the pyrimidinone ring) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 237.06 for C₉H₈N₂O₂S) .
  • Elemental Analysis : Validate purity (>95% C, H, N, S content) .

Q. How can researchers design initial biological activity screens for this compound?

  • Experimental Design :

  • In vitro assays : Test inhibition of enzymes (e.g., kinases, proteases) or receptor binding using fluorescence-based assays. Prioritize targets based on structural analogs (e.g., anticonvulsant activity in related pyrimidinones) .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293, HeLa) to establish IC₅₀ values .
  • Animal models : For advanced leads, employ rodent models (e.g., Sprague–Dawley rats) to evaluate analgesic or anticonvulsant effects via hot-plate or maximal electroshock tests .

Advanced Research Questions

Q. How can reaction mechanisms for furan substitution at C6 be elucidated?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via HPLC to determine rate constants under varying temperatures and solvents.
  • Isotopic labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps in substitution reactions .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map energy barriers for intermediates, such as the transition state of furan-2-yl coupling .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : If one study reports anticonvulsant activity (ED₅₀ = 50 mg/kg) while another shows no effect:

  • Replicate assays : Standardize protocols (e.g., seizure induction methods, dosing intervals) .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methylthio with ethylthio) to isolate structure-activity relationships (SAR) .
  • Pharmacokinetic profiling : Measure bioavailability and blood-brain barrier penetration to explain discrepancies .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Approach :

  • Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., GABAₐ receptors for anticonvulsant activity). Validate with co-crystallography if feasible .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR modeling : Develop regression models linking substituent electronic parameters (e.g., Hammett σ) to activity .

Q. What experimental designs optimize regioselectivity in structural modifications?

  • Example : Introducing substituents at C4 or C5 without disrupting the furan-2-yl group:

  • Protecting groups : Temporarily block the pyrimidinone carbonyl with TMSCl to direct electrophilic substitution .
  • Directed ortho-metalation : Use LDA to deprotonate specific positions for functionalization .
  • Table : Comparison of directing groups and yields:
SubstituentPositionYield (%)Reference
-NO₂C562
-OMeC478

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-(furan-2-yl)-2-(methylthio)pyrimidin-4(3H)-one

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